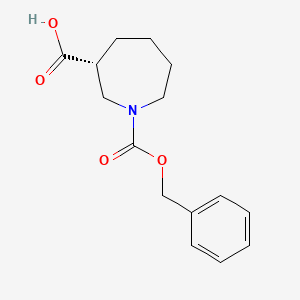![molecular formula C17H15NO3 B11846777 1,3-Dimethyl-4-oxo-4H-pyrido[2,1-a]isoquinolin-2-yl acetate CAS No. 93605-23-3](/img/structure/B11846777.png)
1,3-Dimethyl-4-oxo-4H-pyrido[2,1-a]isoquinolin-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-4-oxo-4H-pyrido[2,1-a]isoquinolin-2-yl acetate is a heterocyclic compound with a unique structure that combines a pyridine ring fused to an isoquinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-4-oxo-4H-pyrido[2,1-a]isoquinolin-2-yl acetate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with an appropriate diketone under acidic conditions, followed by cyclization and acetylation steps . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as solvent choice and catalyst use, is crucial for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-4-oxo-4H-pyrido[2,1-a]isoquinolin-2-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or isoquinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-4-oxo-4H-pyrido[2,1-a]isoquinolin-2-yl acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-4-oxo-4H-pyrido[2,1-a]isoquinolin-2-yl acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Hydroxy-2-Chinolone: Diese Verbindungen teilen eine ähnliche Kernstruktur und zeigen vergleichbare biologische Aktivitäten.
1,3,4-Oxadiazol-substituierte Pyrido[1,2-a]pyrimidine: Diese Derivate besitzen ebenfalls ein verschmolzenes heterocyclisches System und werden auf ihre medizinischen Eigenschaften untersucht.
Einzigartigkeit
1,3-Dimethyl-4-oxo-4H-pyrido[2,1-a]isoquinolin-2-ylacetat ist aufgrund seiner spezifischen Strukturmerkmale einzigartig, die eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen.
Eigenschaften
CAS-Nummer |
93605-23-3 |
|---|---|
Molekularformel |
C17H15NO3 |
Molekulargewicht |
281.30 g/mol |
IUPAC-Name |
(1,3-dimethyl-4-oxobenzo[a]quinolizin-2-yl) acetate |
InChI |
InChI=1S/C17H15NO3/c1-10-15-14-7-5-4-6-13(14)8-9-18(15)17(20)11(2)16(10)21-12(3)19/h4-9H,1-3H3 |
InChI-Schlüssel |
DPPVXVUOJBPMRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C3=CC=CC=C3C=CN2C(=O)C(=C1OC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



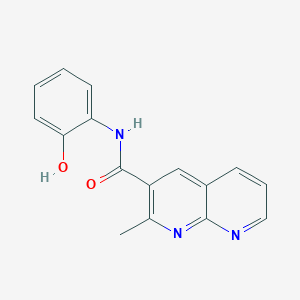


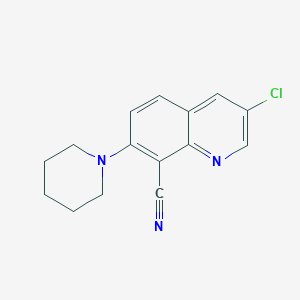
![5-Methyl-6-(naphthalen-2-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine](/img/structure/B11846731.png)
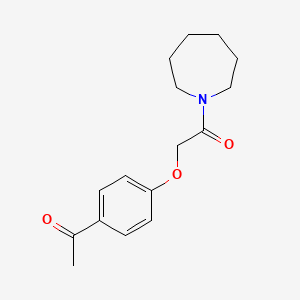


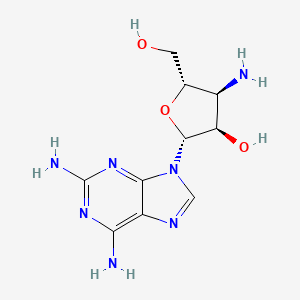
![2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)acetic acid](/img/structure/B11846766.png)

